molecular formula C16H16O B14715995 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 15323-25-8

5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No.: B14715995
CAS No.: 15323-25-8
M. Wt: 224.30 g/mol
InChI Key: SWYBRHAXFWXXLO-UHFFFAOYSA-N
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Description

5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is an organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by a tricyclic structure with a hydroxyl group at the 5th position and a methyl group at the 5th position of the central cycloheptene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts alkylation, cyclization, and subsequent reduction. The overall yield and efficiency of the process can be optimized by fine-tuning reaction conditions and using catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of tricyclic compounds with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to the presence of both a hydroxyl group and a methyl group on the central cycloheptene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

15323-25-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C16H16O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3

InChI Key

SWYBRHAXFWXXLO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CCC3=CC=CC=C31)O

Origin of Product

United States

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